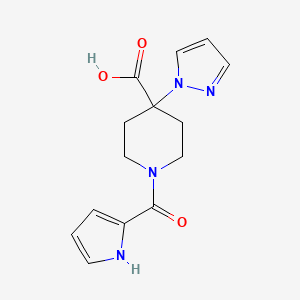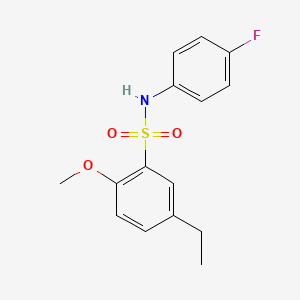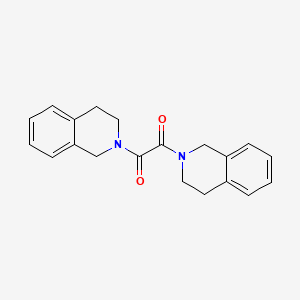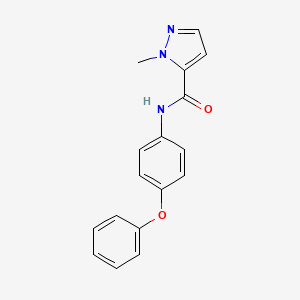![molecular formula C14H17F3N4O2 B5367395 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine, also known as PPM or PPM-001, is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. PPM is a selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. In
作用机制
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine is a selective inhibitor of SHP2, which is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. SHP2 is involved in cell growth, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer. This compound binds to the catalytic domain of SHP2 and inhibits its phosphatase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease models, this compound has been shown to reduce inflammation and improve cardiac function. In immune disorder models, this compound has been shown to modulate immune responses and reduce inflammation.
实验室实验的优点和局限性
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SHP2, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
The potential therapeutic applications of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine are vast, and there are several future directions for research in this area. One direction is to further explore the efficacy of this compound in various cancer models and to identify potential biomarkers for patient selection. Another direction is to investigate the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the long-term safety and toxicity of this compound and to optimize its formulation for clinical use.
Conclusion
In conclusion, this compound is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. This compound is a selective inhibitor of SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models. While there are limitations to using this compound in lab experiments, its potential therapeutic applications are vast, and there are several future directions for research in this area.
合成方法
The synthesis of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine involves a series of chemical reactions that require specific reagents and conditions. The first step is the preparation of 6-(pyrrolidin-1-ylcarbonyl) pyrazine-2-carboxylic acid, which is then reacted with 2-(trifluoromethyl)morpholine in the presence of a coupling agent to yield this compound. This process has been optimized to achieve high yields and purity of the final product.
科学研究应用
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and immune disorders. SHP2 is a critical regulator of cell signaling pathways that are frequently dysregulated in these diseases, making it an attractive target for drug development. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models.
属性
IUPAC Name |
pyrrolidin-1-yl-[6-[2-(trifluoromethyl)morpholin-4-yl]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c15-14(16,17)11-9-21(5-6-23-11)12-8-18-7-10(19-12)13(22)20-3-1-2-4-20/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHCUYQRUBOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5367353.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)